3-Nitro-2-butanol

Description

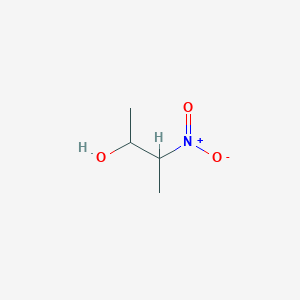

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVOGABFNZDOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978318 | |

| Record name | 3-Nitrobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-16-2 | |

| Record name | 3-Nitro-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro-2-butanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to 3-Nitro-2-butanol. The information is intended to support research and development activities in the fields of chemistry and pharmaceuticals.

Chemical Structure and Isomerism

3-Nitro-2-butanol is a nitro alcohol with the chemical formula C₄H₉NO₃. Its structure consists of a four-carbon butane backbone with a nitro group (-NO₂) on the third carbon and a hydroxyl group (-OH) on the second carbon. The IUPAC name for this compound is 3-nitrobutan-2-ol.

The presence of two chiral centers at positions C2 and C3 means that 3-Nitro-2-butanol can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The commercially available product is often sold as a mixture of these isomers. The relationship between these stereoisomers is depicted below.

Caption: Stereoisomeric relationships of 3-Nitro-2-butanol.

Physicochemical Properties

The key physical and chemical properties of 3-Nitro-2-butanol are summarized in the table below. These properties are essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 119.12 g/mol | |

| CAS Number | 6270-16-2 | |

| Appearance | Clear colourless to light yellow liquid | |

| Density | 1.1 g/mL at 25 °C | |

| Boiling Point | 55 °C at 0.5 mmHg | |

| 92 °C | ||

| 174-176 °C | ||

| Melting Point | 21.25 °C (estimate) | |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Refractive Index | n20/D 1.441 | |

| InChI Key | OJVOGABFNZDOOZ-UHFFFAOYSA-N | |

| SMILES | CC(C(C)O)--INVALID-LINK--[O-] | |

| Synonyms | 2-Butanol, 3-nitro-; 2-Nitrobutan-3-ol |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-Nitro-2-butanol are critical for its application in research.

Two primary methods for the synthesis of 3-Nitro-2-butanol are the nitration of 2-butanol and the Henry reaction.

Protocol 1: Nitration of 2-Butanol

This method involves the electrophilic substitution of a hydrogen atom in 2-butanol with a nitro group.

-

Reagents: 2-butanol, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: a. Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid, while keeping the mixture cool in an ice bath. b. Cool the 2-butanol to a low temperature (e.g., 0-5 °C). c. Slowly add the cold nitrating mixture to the 2-butanol with vigorous stirring, ensuring the temperature does not rise significantly to minimize side reactions like oxidation. d. After the addition is complete, allow the reaction to proceed at a controlled low temperature for a specified time. e. Quench the reaction by pouring the mixture over crushed ice. f. Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Wash the organic layer with a dilute basic solution (e.g., sodium bicarbonate) to neutralize excess acid, followed by a wash with brine. h. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. i. Purify the crude product via fractional distillation.

Protocol 2: Henry (Nitroaldol) Reaction

This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.

-

Reagents: Nitroethane, acetaldehyde, a base catalyst (e.g., sodium hydroxide, potassium carbonate).

-

Procedure: a. Dissolve nitroethane in a suitable solvent. b. Add the base catalyst to the solution and stir to form the nitronate anion. c. Cool the mixture in an ice bath. d. Slowly add acetaldehyde to the reaction mixture. e. Allow the mixture to stir at a low temperature for several hours until the reaction is complete (monitored by TLC). f. Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the alkoxide and yield 3-Nitro-2-butanol. g. Extract the product with an organic solvent. h. Wash, dry, and concentrate the organic phase as described in the nitration protocol. i. Purify the product by distillation or column chromatography.

Caption: General workflow for Henry reaction synthesis and purification.

FTIR spectroscopy is used to identify the functional groups present in 3-Nitro-2-butanol.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation (Neat): a. Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. b. Place a single drop of the liquid 3-Nitro-2-butanol sample onto one salt plate. c. Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Data Acquisition: a. Place the salt plate assembly into the spectrometer's sample holder. b. Acquire a background spectrum of the empty spectrometer. c. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Analysis: a. Identify characteristic absorption bands. Expect a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol and strong peaks around 1550 cm⁻¹ and 1370 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretches of the nitro group, respectively.

3-Nitro-2-butanol has been used as a substrate to study enzymes like nitroalkane oxidase and in drug metabolism research involving liver microsomes.

Protocol: In Vitro Enzyme Activity Assay (General)

-

Reagents: Purified enzyme (e.g., nitroalkane oxidase from Fusarium oxysporum), 3-Nitro-2-butanol substrate solution, appropriate buffer solution, and any necessary cofactors.

-

Procedure: a. Prepare a reaction mixture containing the buffer and enzyme solution in a cuvette or microplate well. b. Initiate the reaction by adding a specific concentration of the 3-Nitro-2-butanol substrate. c. Monitor the reaction progress over time using a spectrophotometer. This could involve measuring the disappearance of a cofactor (e.g., NADH) or the appearance of a product at a specific wavelength. d. The rate of the reaction can be calculated from the change in absorbance over time. e. Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reactions.

Safety and Handling

3-Nitro-2-butanol is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

-

Hazard Statements: H315, H319, H335.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing fumes or vapors.

-

Store in a cool, dry place away from incompatible materials. It is classified as a combustible liquid.

-

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

3-Nitro-2-butanol (CAS: 6270-16-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Nitro-2-butanol, a versatile nitro alcohol with applications in organic synthesis and biochemical research. This document consolidates key physicochemical data, safety information, detailed experimental protocols, and visualizations of relevant chemical and biological processes.

Core Data Summary

Physicochemical Properties

A summary of the key physicochemical properties of 3-Nitro-2-butanol is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 6270-16-2 | [1][2] |

| Molecular Formula | C₄H₉NO₃ | [1][2] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Appearance | Clear, slightly yellow liquid | [3] |

| Density | 1.1 g/mL at 25 °C | [1][2] |

| Boiling Point | 55 °C at 0.5 mmHg | [2] |

| Flash Point | 91 °C (closed cup) | [1][2] |

| Refractive Index | n20/D 1.441 (lit.) | [2] |

| Melting Point | 21.25 °C (estimate) | [1] |

| Vapor Density | 4.1 | [3] |

Safety and Hazard Information

3-Nitro-2-butanol presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). A summary of its hazard classifications is provided in Table 2.

| Hazard Statement | GHS Classification | Precautionary Statements | Source(s) |

| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 | [2][4] |

| H319: Causes serious eye irritation | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 | [2][4] |

| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [2][4] |

General Handling Precautions:

-

Work in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Avoid contact with skin and eyes.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[1]

Synthesis of 3-Nitro-2-butanol via the Henry Reaction

3-Nitro-2-butanol can be synthesized through the Henry (or nitroaldol) reaction, which involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[6][7] In this case, nitroethane reacts with acetaldehyde to yield 3-nitro-2-butanol.

Experimental Protocol: Henry Reaction

This protocol describes a general procedure for the synthesis of 3-Nitro-2-butanol. Optimization of reaction conditions may be necessary to improve yield and diastereoselectivity.

Materials:

-

Nitroethane

-

Acetaldehyde

-

A suitable base (e.g., potassium hydroxide, sodium hydroxide, or an amine base)

-

A suitable solvent (e.g., water, methanol, or tetrahydrofuran)

-

Hydrochloric acid (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add the base to the cooled solution while stirring.

-

Add acetaldehyde dropwise to the reaction mixture. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-Nitro-2-butanol by vacuum distillation.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 3-Nitro-2-butanol.

Application in Enzymology: Substrate for Nitroalkane Oxidase

3-Nitro-2-butanol is a known substrate for nitroalkane oxidase, an enzyme isolated from the fungus Fusarium oxysporum.[2][5] This enzyme catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones.[8]

Enzymatic Reaction

Nitroalkane oxidase catalyzes the following reaction with 3-Nitro-2-butanol:

CH₃CH(NO₂)CH(OH)CH₃ + O₂ + H₂O → CH₃C(=O)CH(OH)CH₃ + HNO₂ + H₂O₂

Experimental Protocol: Nitroalkane Oxidase Assay

This protocol outlines a general method for assaying the activity of nitroalkane oxidase using 3-Nitro-2-butanol as the substrate. The reaction can be monitored by measuring the production of hydrogen peroxide or the consumption of oxygen.

Materials:

-

Purified nitroalkane oxidase from Fusarium oxysporum

-

3-Nitro-2-butanol solution of known concentration

-

Phosphate buffer (pH 8.0)

-

Reagents for detecting hydrogen peroxide (e.g., horseradish peroxidase and a suitable chromogenic substrate like ABTS) or an oxygen electrode.

Procedure (Hydrogen Peroxide Detection Method):

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, horseradish peroxidase, and the chromogenic substrate.

-

Add a known amount of nitroalkane oxidase to the cuvette.

-

Initiate the reaction by adding a specific concentration of 3-Nitro-2-butanol.

-

Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate using a spectrophotometer.

-

Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.

-

Determine the enzyme activity based on the rate of hydrogen peroxide production.

Kinetic Parameters: The Michaelis constant (Km) for 3-nitro-2-pentanol with nitroalkane oxidase from Fusarium oxysporum has been reported to be 3.08 mM.[8] While the exact Km for 3-Nitro-2-butanol is not specified in the search results, it is expected to be in a similar range.

Enzyme Assay Workflow

Caption: Workflow for a spectrophotometric assay of nitroalkane oxidase activity.

Application in Drug Metabolism Studies

3-Nitro-2-butanol has been used to study the mechanism of oxidation of other compounds in liver microsomes from various species, including rats, mice, and humans.[2][5] While specific metabolic pathways for 3-Nitro-2-butanol itself are not detailed, a general protocol for in vitro drug metabolism studies using liver microsomes is provided below.

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of a compound like 3-Nitro-2-butanol using liver microsomes.

Materials:

-

Pooled liver microsomes (from the species of interest)

-

3-Nitro-2-butanol

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile or methanol (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm a suspension of liver microsomes in phosphate buffer at 37 °C.

-

Add 3-Nitro-2-butanol to the microsomal suspension and pre-incubate for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of 3-Nitro-2-butanol.

-

Determine the rate of disappearance of the parent compound to assess its metabolic stability.

Liver Microsome Metabolism Workflow

Caption: Workflow for assessing the metabolic stability of a compound using liver microsomes.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding specific signaling pathways directly modulated by 3-Nitro-2-butanol. The biological activity of nitro compounds, in general, is broad and can include antimicrobial and toxic effects, often related to the redox properties of the nitro group.[9] Further research is required to elucidate any specific biological targets or signaling cascades involving 3-Nitro-2-butanol.

Conclusion

3-Nitro-2-butanol is a valuable chemical intermediate and a useful tool for biochemical research. Its synthesis via the Henry reaction is a classic example of carbon-carbon bond formation. As a substrate for nitroalkane oxidase, it facilitates the study of this enzyme's mechanism and kinetics. Furthermore, its application in drug metabolism studies highlights its relevance in the broader field of pharmacology and toxicology. This guide provides a foundational understanding of 3-Nitro-2-butanol, offering researchers and scientists the necessary information for its safe and effective use in their work. Further investigations are warranted to fully explore its biological activities and potential therapeutic or industrial applications.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 3-Nitro-2-butanol, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 3-Nitro-2-butanol | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 3-Nitro-2-butanol | 6270-16-2 [smolecule.com]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Purification and properties of nitroalkane oxidase from Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Nitro-2-butanol from 2-butanol

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-nitro-2-butanol, a valuable nitroalcohol intermediate, starting from 2-butanol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations. Two primary synthetic routes are explored: a multi-step sequence involving oxidation, nitration, and reduction, and a more direct approach via the Henry (nitroaldol) reaction.

Route 1: Multi-step Synthesis via Oxidation, Nitration, and Reduction

This pathway involves the transformation of 2-butanol through three distinct chemical steps to yield the target compound, 3-nitro-2-butanol.

Step 1: Oxidation of 2-butanol to 2-butanone

The initial step is the oxidation of the secondary alcohol, 2-butanol, to the corresponding ketone, 2-butanone. This is a common and well-established transformation in organic synthesis. Various oxidizing agents can be employed, with acidified dichromate salts being a prevalent choice.

Experimental Protocol: Oxidation with Acidified Sodium Dichromate [1]

-

Reagent Preparation: Prepare an oxidizing solution by dissolving sodium dichromate (Na₂Cr₂O₇) in a mixture of sulfuric acid and water.

-

Reaction Setup: In a reaction flask, dilute 2-butanol with ether. The flask should be equipped with a stirring mechanism and placed in a water bath to manage the reaction temperature.

-

Addition: Slowly add the oxidizing solution to the stirred ether solution of 2-butanol. Vigorous stirring is crucial during this exothermic addition.

-

Workup: After the reaction is complete, the ether layer containing the 2-butanone product is separated from the aqueous layer using a separatory funnel.

-

Purification: The ether is removed by distillation, and the remaining crude 2-butanone is purified by fractional distillation.

| Parameter | Value | Reference |

| Starting Material | 2-butanol (0.5 mol, 37 g) | [1] |

| Oxidizing Agent | Sodium Dichromate Dihydrate (50 g) | [1] |

| Acid | Sulfuric Acid (65 g) | [1] |

| Solvent | Ether | [1] |

| Product | 2-butanone | [1] |

| Theoretical Yield | 36 g | [1] |

| Actual Yield | 30 g | [1] |

| Percent Yield | 83% | [1] |

Step 2: α-Nitration of 2-butanone to 3-nitro-2-butanone

The second step involves the introduction of a nitro group at the α-position of the ketone. This can be achieved through the nitration of the corresponding enol acetate.

Experimental Protocol: Nitration of 2-butanone enol acetate with Nitryl Chloride [2]

-

Enol Acetate Formation: Prepare the enol acetate of 2-butanone using standard methods.

-

Nitration: React the enol acetate with nitryl chloride (NO₂Cl).

-

Purification: The resulting 3-nitro-2-butanone can be purified, and its identity confirmed through the preparation of derivatives like the 2,4-dinitrophenylhydrazone.

| Parameter | Value | Reference |

| Starting Material | 2-butanone enol acetate | [2] |

| Nitrating Agent | Nitryl Chloride (NO₂Cl) | [2] |

| Product | 3-nitro-2-butanone | [2] |

| Yield | 12-36% (general for α-nitroketones) | [2] |

| Derivative M.P. | 2,4-dinitrophenylhydrazone: 124 °C | [2] |

Step 3: Reduction of 3-nitro-2-butanone to 3-nitro-2-butanol

The final step is the selective reduction of the ketone functionality in 3-nitro-2-butanone to a hydroxyl group, yielding the target 3-nitro-2-butanol.

General Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: Dissolve 3-nitro-2-butanone in a suitable alcoholic solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise while stirring.

-

Quenching: After the reaction is complete, carefully add a dilute acid to quench the excess borohydride.

-

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Route 2: Henry (Nitroaldol) Reaction

A more direct and atom-economical approach to β-nitro alcohols is the Henry reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For the synthesis of 3-nitro-2-butanol, this involves the reaction of nitroethane with acetaldehyde.[3][4]

Experimental Protocol: Base-Catalyzed Henry Reaction of Nitroethane and Acetaldehyde

-

Reaction Setup: In a reaction vessel, combine nitroethane and acetaldehyde in a suitable solvent.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., an amine, alkali hydroxide, or a phase-transfer catalyst) to the mixture.[3][4]

-

Reaction: Stir the mixture at a controlled temperature until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography.

-

Workup and Purification: Neutralize the reaction mixture and extract the product. The crude 3-nitro-2-butanol can then be purified by distillation or column chromatography. The reaction can be performed to favor the formation of the β-nitro alcohol by using only a small amount of base.[3]

| Parameter | Value |

| Reactant 1 | Nitroethane |

| Reactant 2 | Acetaldehyde |

| Catalyst | Base (e.g., KOH, amines) |

| Product | 3-nitro-2-butanol |

| Yield | Good to excellent (general for Henry reactions) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic pathway for 3-nitro-2-butanol via oxidation, nitration, and reduction.

Caption: Synthesis of 3-nitro-2-butanol via the Henry (nitroaldol) reaction.

Conclusion

This technical guide outlines two viable synthetic routes for the preparation of 3-nitro-2-butanol from 2-butanol. The multi-step oxidation-nitration-reduction pathway, while longer, utilizes common laboratory reagents and transformations. The Henry reaction offers a more convergent and potentially higher-yielding alternative. The choice of route will depend on factors such as available starting materials, desired scale, and stereochemical considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of nitro compounds and their derivatives.

References

3-Nitro-2-butanol molecular weight and formula

An In-Depth Guide to 3-Nitro-2-butanol: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core molecular information for 3-Nitro-2-butanol.

The chemical formula and molecular weight are foundational data points for any chemical compound, essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C4H9NO3[1][2][3][4] |

| Molecular Weight | 119.12 g/mol [1][2][5][6] |

| Alternate Molecular Weight | 119.1192 g/mol [4] |

3-Nitro-2-butanol is an organic compound that features both a nitro group (-NO2) and a hydroxyl group (-OH) within its structure.[1] Its IUPAC name is 3-nitrobutan-2-ol.[1][3]

References

- 1. Buy 3-Nitro-2-butanol | 6270-16-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 3-NITROBUTAN-2-OL | CAS 6270-16-2 [matrix-fine-chemicals.com]

- 4. 3-Nitro-2-butanol [webbook.nist.gov]

- 5. 3-Nitro-2-butanol | 6270-16-2 | Benchchem [benchchem.com]

- 6. 3-Nitro-2-butanol | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Nitro-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-Nitro-2-butanol (CAS No: 6270-16-2), a nitroalkane alcohol of interest in various chemical and pharmaceutical research domains. This document compiles and interprets nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate compound identification, characterization, and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Nitro-2-butanol. Due to the limited availability of fully interpreted public data for this specific molecule, this guide incorporates a combination of reported data from databases such as PubChem and the NIST WebBook, alongside predicted values based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of 3-Nitro-2-butanol would exhibit distinct signals for the protons on the butanol backbone, influenced by the electron-withdrawing nitro group and the hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ (C1) | ~1.2 | Doublet | ~6-7 |

| CH (C2) | ~4.0-4.2 | Multiplet | - |

| CH (C3) | ~4.5-4.7 | Multiplet | - |

| CH₃ (C4) | ~1.5 | Doublet | ~6-7 |

| OH | Variable | Singlet (broad) | - |

¹³C NMR (Carbon NMR) Data

Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. The presence of the electronegative nitro and hydroxyl groups will cause a downfield shift for the adjacent carbon atoms (C2 and C3).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~15-20 |

| C2 | ~70-75 |

| C3 | ~85-90 |

| C4 | ~18-23 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3-Nitro-2-butanol is expected to show strong absorptions corresponding to the O-H, C-H, and N-O bonds.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |

| C-H stretch (alkane) | 3000-2850 | Medium-Strong |

| N=O asymmetric stretch (nitro group) | 1560-1540 | Strong |

| N=O symmetric stretch (nitro group) | 1380-1360 | Strong |

| C-O stretch (alcohol) | 1100-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure. The NIST Mass Spectrometry Data Center reports GC-MS data for 3-Nitro-2-butanol.[1]

| m/z | Relative Intensity | Possible Fragment |

| 45 | Most Abundant | [C₂H₅O]⁺ |

| 55 | Second Highest | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 43 | Third Highest | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of 3-Nitro-2-butanol is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a Varian A-60 for ¹H NMR or a Varian XL-100 for ¹³C NMR, as indicated by available data.[1]

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy (FTIR)

-

Sample Preparation: For a neat analysis, a drop of liquid 3-Nitro-2-butanol is placed directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[1]

-

Instrumentation: An FTIR spectrometer, such as a DIGILAB FTS-14, is used.[1]

-

Data Acquisition: A background spectrum of the empty sample holder is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Introduction: The sample is injected into a gas chromatograph (GC), which separates the components of the sample. The separated components then enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Nitro-2-butanol.

Caption: General workflow for spectroscopic analysis.

References

Physical properties of 3-Nitro-2-butanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Nitro-2-butanol, specifically its boiling point and density. The information is presented to support research, development, and quality control activities involving this compound.

Quantitative Physical Properties

The physical properties of 3-Nitro-2-butanol have been reported in the literature. A summary of these quantitative data is provided in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 55 °C | at 0.5 mmHg[1][2] |

| 126-129 °C | at 3.5 mmHg[2] | |

| 174-176 °C | (lit.)[2] | |

| Density | 1.1 g/mL | at 25 °C (lit.)[1][2] |

Experimental Protocols

Standard laboratory procedures are employed to determine the boiling point and density of liquid compounds like 3-Nitro-2-butanol. The following sections detail the general methodologies for these measurements.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for determining the boiling point is through distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

The liquid sample (3-Nitro-2-butanol) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.

-

The condenser is supplied with a constant flow of cold water.

-

The sample is gradually heated.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is distilling.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The clean and dry pycnometer is weighed empty on an analytical balance.

-

The pycnometer is filled with the liquid sample (3-Nitro-2-butanol), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the sample is calculated using the masses of the sample and the reference liquid and the known density of the reference liquid.

Visualizations

The following diagrams illustrate the logical relationship of the physical properties and the experimental workflows for their determination.

Caption: Logical relationship of 3-Nitro-2-butanol and its key physical properties.

Caption: Experimental workflow for boiling point determination.

Caption: Experimental workflow for density determination using a pycnometer.

References

An In-depth Technical Guide to the Synthesis of 3-Nitro-2-butanol via the Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Henry reaction for the synthesis of 3-Nitro-2-butanol, a valuable β-nitro alcohol intermediate in organic synthesis. The document details the reaction mechanism, explores various catalytic systems, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction to the Henry Reaction

The Henry reaction, also known as the nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] Discovered in 1895 by Louis Henry, this reaction is analogous to the aldol reaction and serves as a powerful tool for constructing β-nitro alcohols.[1] These products are highly versatile synthetic intermediates, readily convertible into other important functional groups such as β-amino alcohols, α-nitro ketones, or nitroalkenes.[1][4]

The synthesis of 3-Nitro-2-butanol is achieved through the Henry reaction of nitroethane and acetaldehyde. The resulting product is a chiral molecule containing two stereocenters, making stereoselective synthesis a key focus of modern research in this area.

Reaction Mechanism

The Henry reaction proceeds via a reversible, base-catalyzed pathway. The mechanism involves three primary steps:

-

Deprotonation : A base abstracts an acidic α-proton from the nitroalkane (nitroethane) to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17 in DMSO.[1]

-

Nucleophilic Attack : The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (acetaldehyde). This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[1]

-

Protonation : The β-nitro alkoxide is protonated by the conjugate acid of the base used, yielding the final β-nitro alcohol product, 3-Nitro-2-butanol.[1]

All steps in the Henry reaction are reversible, which can affect product yields.[5]

Synthesis of 3-Nitro-2-butanol: Catalysts and Conditions

The choice of catalyst and reaction conditions is critical for controlling the yield and stereoselectivity of the synthesis. While simple bases can catalyze the reaction, significant advancements have been made using more sophisticated catalytic systems.

Catalysts:

-

Basic Catalysts : Traditional methods employ bases such as metal hydroxides, carbonates, alkoxides, and amines.[4][6] While effective for promoting the reaction, they generally offer poor stereocontrol.

-

Chiral Metal Catalysts : To achieve high enantio- and diastereoselectivity, chiral metal catalysts are frequently used. Complexes involving copper, zinc, cobalt, and magnesium have been successfully employed.[1] These catalysts coordinate with both the nitronate and the aldehyde, organizing the transition state to favor the formation of a specific stereoisomer.[1]

-

Organocatalysts : In recent years, metal-free organocatalysts, such as cinchona alkaloids and their derivatives, have emerged as powerful tools for enantioselective Henry reactions.[7][8][9] These catalysts are often valued for their lower toxicity and operational simplicity.[10]

Reaction Conditions:

-

Solvent : The choice of solvent can influence reaction rates and selectivity. Alcohols (e.g., ethanol) and water are common for simple base catalysis, while solvents like THF are often used with metal-based or organocatalytic systems.[6][11]

-

Temperature : The reaction is typically performed at room temperature or below to minimize side reactions, such as dehydration of the product to a nitroalkene.[6][12] Low temperatures are particularly important for achieving high stereoselectivity in asymmetric variants.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the Henry reaction, focusing on systems relevant to the synthesis of β-nitro alcohols from aliphatic aldehydes and nitroalkanes.

| Catalyst System | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Yield (%) | ee (%) [a] | Diastereomeric Ratio (syn:anti) | Reference |

| KOH | 4-Nitrobenzaldehyde | Nitromethane | EtOH | 60 | Good [b] | N/A | N/A | [6] |

| Cu(OAc)₂ / Chiral Ligand | Benzaldehyde | Nitromethane | EtOH | RT | 69 | >99 | N/A | [3] |

| Cu(I) / Bis(sulfonamide)-Diamine | Various Aromatic | Nitromethane | Toluene | -20 | 79-98 | 91-97 | 93:7 - 99:1 | [2] |

| Cinchona Alkaloid | α-Ketoesters | Nitromethane | CH₂Cl₂ | -20 | 85-99 | 90-97 | N/A | [10] |

| (S)-Cu Complex / Ag₂O | o-Nitrobenzaldehyde | Nitromethane | DCE | 70 | 98 | 77 | N/A | [13] |

[a] ee = enantiomeric excess. [b] Specific yield not provided, but described as "good". N/A = Not Applicable or Not Reported.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of β-nitro alcohols via the Henry reaction.

Protocol 1: General Batch Synthesis using Base Catalysis

This protocol is a generalized procedure adapted from typical base-catalyzed Henry reactions.

Materials:

-

Acetaldehyde (1.0 eq)

-

Nitroethane (1.1 eq)

-

Potassium Hydroxide (KOH) (0.1 eq)

-

Ethanol (as solvent)

-

1 M Hydrochloric Acid (for neutralization)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add nitroethane and ethanol. Cool the mixture to 0 °C in an ice bath.

-

Addition of Base : Slowly add a solution of potassium hydroxide in ethanol to the cooled nitroethane solution while stirring.

-

Aldehyde Addition : Add acetaldehyde dropwise to the reaction mixture. Maintain the temperature at 0-5 °C.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture back to 0 °C and neutralize it by slowly adding 1 M HCl until the pH is ~7.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain pure 3-Nitro-2-butanol.

Protocol 2: Asymmetric Synthesis using a Chiral Catalyst (Conceptual)

This protocol outlines a conceptual workflow for an enantioselective synthesis, based on procedures for chiral copper complexes.[13]

Materials:

-

Chiral Copper(II) Catalyst (e.g., Cu(OAc)₂ with a chiral ligand) (2-5 mol%)

-

Acetaldehyde (1.0 eq)

-

Nitroethane (1.5 eq)

-

Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine, if required)

Procedure:

-

Catalyst Activation : In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), stir the chiral copper catalyst in the anhydrous solvent at room temperature.

-

Reagent Addition : Add nitroethane to the catalyst suspension, followed by the slow addition of acetaldehyde.

-

Reaction : Stir the mixture at the specified temperature (e.g., -20 °C to room temperature) for 24-48 hours.

-

Monitoring and Quenching : Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated ammonium chloride solution.

-

Workup and Purification : Follow steps 6-9 from Protocol 1 for extraction, washing, drying, and purification.

-

Chiral Analysis : Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 3-Nitro-2-butanol.

Properties of 3-Nitro-2-butanol

The physical and chemical properties of the target compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-Nitrobutan-2-ol | [14] |

| CAS Number | 6270-16-2 | [14][15] |

| Molecular Formula | C₄H₉NO₃ | [14] |

| Molecular Weight | 119.12 g/mol | [14][15] |

| Appearance | Liquid | [15] |

| Boiling Point | 55 °C at 0.5 mmHg | [15] |

| Density | 1.1 g/mL at 25 °C | [15] |

| Refractive Index (n20/D) | 1.441 | [15] |

| SMILES | CC(C(C)O)--INVALID-LINK--[O-] | [14] |

Characterization Data: Spectroscopic data for 3-Nitro-2-butanol, including IR, 1H NMR, 13C NMR, and Mass Spectrometry, are publicly available in chemical databases for structural confirmation.[14][16]

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. 3-Nitro-2-butanol | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Nitro-2-butanol, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]

- 16. 3-NITRO-2-BUTANOL(6270-16-2) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-nitrobutan-2-ol

This technical guide provides a comprehensive overview of 3-nitrobutan-2-ol, a significant nitro alcohol in organic synthesis and biochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

3-nitrobutan-2-ol is a chiral organic compound featuring both a nitro group and a hydroxyl group. Its systematic IUPAC name is 3-nitrobutan-2-ol.[1][2][3] It is a liquid at room temperature and possesses distinct physical and chemical characteristics summarized in the table below.

| Property | Value |

| IUPAC Name | 3-nitrobutan-2-ol |

| CAS Number | 6270-16-2 |

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol [1][4][5][6] |

| Appearance | Liquid[4] |

| Boiling Point | 55 °C at 0.5 mmHg[4][5][7] |

| Density | 1.1 g/mL at 25 °C[4][5][7] |

| Refractive Index | n20/D 1.441 (lit.)[4][5][7] |

| SMILES | CC(C(C)O)--INVALID-LINK--[O-][1] |

| InChI | 1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3[1][4][7] |

| InChIKey | OJVOGABFNZDOOZ-UHFFFAOYSA-N[1][4] |

Synthesis of 3-nitrobutan-2-ol

The synthesis of 3-nitrobutan-2-ol can be achieved through several routes, most notably via the nitration of 2-butanol or the Henry (nitroaldol) reaction.

This method involves the direct nitration of 2-butanol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][8] The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts.[1]

Experimental Protocol:

-

Preparation: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is cooled in an ice-salt bath.

-

Reagents: 2-butanol is slowly added to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining a low temperature.

-

Reaction: The mixture is stirred for a specified period, allowing the electrophilic nitronium ion (NO₂⁺), generated in situ from the acid mixture, to attack the 2-butanol molecule.

-

Work-up: The reaction mixture is then carefully poured over crushed ice, and the product is extracted with a suitable organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

The Henry reaction provides an alternative and often more controlled method for synthesizing β-nitro alcohols like 3-nitrobutan-2-ol.[8] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[8] For the synthesis of 3-nitrobutan-2-ol, nitroethane is reacted with acetaldehyde.

Experimental Protocol:

-

Preparation: A reaction flask is charged with nitroethane and a suitable solvent.

-

Base Addition: A catalytic amount of a base (e.g., a tertiary amine or an inorganic base) is added to the mixture.

-

Aldehyde Addition: Acetaldehyde is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction: The mixture is stirred until the reaction is complete, monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a weak acid. The product is then extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Chemical Reactivity

3-nitrobutan-2-ol exhibits reactivity characteristic of both alcohols and nitro compounds.

The nitro group in 3-nitrobutan-2-ol can be reduced to an amino group, yielding 3-amino-2-butanol.[1] This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Experimental Protocol (Catalytic Hydrogenation):

-

Setup: 3-nitrobutan-2-ol is dissolved in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

Catalyst: A catalytic amount of palladium on carbon (Pd-C) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The reaction mixture is stirred vigorously under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Filtration: The catalyst is removed by filtration through a pad of celite.

-

Isolation: The solvent is evaporated under reduced pressure to yield the crude 3-amino-2-butanol, which can be further purified if necessary.

The hydroxyl group of 3-nitrobutan-2-ol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) to form the corresponding esters.[1] This reaction is typically catalyzed by an acid.

Experimental Protocol (Fischer Esterification):

-

Mixing: 3-nitrobutan-2-ol and a carboxylic acid are mixed in a round-bottom flask, often with an excess of the alcohol.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Heating: The reaction mixture is heated to reflux to drive the equilibrium towards the ester product. Water produced during the reaction can be removed using a Dean-Stark apparatus.

-

Work-up: After cooling, the mixture is diluted with water and the ester is extracted with an organic solvent.

-

Purification: The organic layer is washed with a basic solution to remove unreacted acid, then with water, and finally dried. The solvent is removed to yield the ester, which can be purified by distillation.

Spectroscopic Data

The structure of 3-nitrobutan-2-ol can be confirmed by various spectroscopic methods. While specific spectra are not provided here, typical spectral features can be predicted. Spectroscopic data for 3-nitrobutan-2-ol, including IR, 1H NMR, 13C NMR, and mass spectra, are available in various chemical databases.[3][9]

-

Infrared (IR) Spectroscopy: Expected to show a broad absorption band for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹) and strong asymmetric and symmetric stretching bands for the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹, respectively).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will show signals corresponding to the four distinct carbon environments and the associated protons in the molecule.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Applications in Research

3-nitrobutan-2-ol serves as a valuable substrate in biochemical studies. It has been utilized to investigate the mechanism of enzymes such as nitroalkane oxidase from Fusarium oxysporum.[4][5] Additionally, it has been employed in studies of drug metabolism to understand the oxidation of certain compounds in liver microsomes.[4][7]

Safety and Handling

3-nitrobutan-2-ol is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1] All work should be conducted in a well-ventilated fume hood.[1]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

References

- 1. Buy 3-Nitro-2-butanol | 6270-16-2 [smolecule.com]

- 2. 3-NITROBUTAN-2-OL | CAS 6270-16-2 [matrix-fine-chemicals.com]

- 3. 3-Nitro-2-butanol | C4H9NO3 | CID 93025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitro-2-butanol, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]

- 5. 3-NITRO-2-BUTANOL | 6270-16-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-Nitro-2-butanol, mixture of isomers 98 6270-16-2 [sigmaaldrich.com]

- 8. 3-Nitro-2-butanol | 6270-16-2 | Benchchem [benchchem.com]

- 9. 3-NITRO-2-BUTANOL(6270-16-2) IR Spectrum [chemicalbook.com]

Commercial Suppliers of 3-Nitro-2-butanol for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 3-Nitro-2-butanol, a key reagent in various research applications. This document outlines key suppliers, provides a summary of the compound's physical and chemical properties, and details an experimental protocol for its use in enzymatic assays. Furthermore, it visualizes the metabolic pathways of 3-Nitro-2-butanol, offering a comprehensive resource for researchers in drug development and related scientific fields.

Commercial Availability

3-Nitro-2-butanol is available from a range of chemical suppliers specializing in research-grade compounds. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 146641 | 98% | 25 g |

| Santa Cruz Biotechnology | sc-235538 | - | 100 g |

| Smolecule | S1532745 | - | In Stock |

| Alkali Scientific | 146641-25G | - | 25 g |

| Ivy Fine Chemicals | 140351 | - | 25 g, Bulk |

| Matrix Fine Chemicals | MM6270162 | - | Small and large quantities |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-Nitro-2-butanol is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 6270-16-2[1][2] |

| Molecular Formula | C4H9NO3[1] |

| Molecular Weight | 119.12 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 55 °C at 0.5 mmHg |

| Density | 1.1 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 |

| Purity | 98% (Sigma-Aldrich) |

Scientific Applications and Experimental Protocols

3-Nitro-2-butanol is a valuable substrate in studying various enzymatic reactions, particularly in the fields of drug metabolism and enzymology. Its primary documented applications include investigating the mechanisms of nitroalkane oxidase and the metabolic pathways involving cytochrome P450 enzymes.

Enzymatic Oxidation by Nitroalkane Oxidase

Background: Nitroalkane oxidase, an enzyme found in the fungus Fusarium oxysporum, catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones. 3-Nitro-2-butanol serves as a substrate in this reaction, allowing researchers to elucidate the enzyme's function and kinetics. The overall reaction involves the oxidation of the neutral nitroalkane, leading to the formation of an aldehyde or ketone, nitrite, and hydrogen peroxide.

Experimental Protocol: Spectrophotometric Assay for Nitroalkane Oxidase Activity

This protocol is adapted from studies on the mechanism of nitroalkane oxidase.

Materials:

-

3-Nitro-2-butanol

-

Purified Nitroalkane Oxidase from Fusarium oxysporum

-

Potassium Phosphate buffer (50 mM, pH 7.5)

-

Horseradish Peroxidase (HRP)

-

o-Dianisidine dihydrochloride

-

Spectrophotometer capable of reading at 460 nm

Procedure:

-

Prepare the Assay Mixture: In a 1 mL cuvette, prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 7.5), 0.5 mM o-dianisidine dihydrochloride, and 10 units of horseradish peroxidase.

-

Substrate Addition: Add a known concentration of 3-Nitro-2-butanol to the assay mixture. The optimal concentration may need to be determined empirically but can start in the range of 1-10 mM.

-

Enzyme Initiation: Initiate the reaction by adding a small amount of purified nitroalkane oxidase to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 460 nm at a constant temperature (e.g., 25 °C). The rate of increase in absorbance is proportional to the rate of hydrogen peroxide production, which is a direct measure of nitroalkane oxidase activity.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Metabolic Pathways

The metabolism of 3-Nitro-2-butanol in biological systems can proceed through different pathways, primarily involving oxidation by nitroalkane oxidase or cytochrome P450 enzymes. The following diagrams illustrate these key metabolic routes.

Caption: Oxidation of 3-Nitro-2-butanol by Nitroalkane Oxidase.

References

The Genesis of Nitroalkanes: A Technical History of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroalkane compounds, characterized by the presence of a nitro group (-NO₂) bonded to an alkyl carbon, have a rich and significant history in the field of organic chemistry. Their discovery and the subsequent development of synthetic methodologies have paved the way for their use as versatile intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and explosives. The unique electronic nature of the nitro group imparts distinct reactivity to the adjacent carbon atom, making nitroalkanes powerful building blocks in C-C bond formation and functional group transformations. This technical guide provides an in-depth exploration of the discovery and history of nitroalkane compounds, detailing the seminal synthetic methods and key reactions that have defined this important class of molecules.

Historical Timeline of Key Discoveries

The journey of nitroalkane chemistry is marked by several pivotal discoveries that have shaped our understanding and application of these compounds.

-

1872: The Victor Meyer Reaction. Victor Meyer first reports the synthesis of nitroalkanes from the reaction of alkyl iodides with silver nitrite. This discovery is a landmark in the history of nitroalkane chemistry, providing the first general method for their preparation.[1][2][3][4]

-

1894: The Nef Reaction. John Ulric Nef discovers that the salt of a primary or secondary nitroalkane can be hydrolyzed with acid to yield an aldehyde or a ketone, respectively.[5][6][7][8][9] This reaction provides a powerful method for the conversion of nitroalkanes into carbonyl compounds.

-

1895: The Henry Reaction (Nitroaldol Reaction). Louis Henry reports the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[10][11] This C-C bond-forming reaction has become a cornerstone of organic synthesis.

-

1940: Commercial Production Begins. Commercial Solvents Corporation (CSC) commences the commercial production of nitroparaffins, marking a significant step in their industrial application.[12]

-

1956: The Kornblum Reaction. Nathan Kornblum and his coworkers describe a new method for the synthesis of nitroalkanes by reacting alkyl halides with sodium nitrite in dimethylformamide (DMF).[13][14] This method offers a more economical alternative to the Victor Meyer reaction.

Core Synthetic Methodologies

The synthesis of nitroalkanes has evolved significantly since their initial discovery. The following sections detail the key historical methods for their preparation.

The Victor Meyer Reaction (1872)

The first successful general synthesis of nitroalkanes was developed by Victor Meyer in 1872.[1][2][3][4] This method involves the nucleophilic substitution of an alkyl halide (typically an iodide or bromide) with silver nitrite (AgNO₂). The reaction is typically carried out in a solvent such as diethyl ether.

Reaction Scheme:

R-X + AgNO₂ → R-NO₂ + AgX (where X = I, Br)

A notable feature of this reaction is the formation of a mixture of the desired nitroalkane and an isomeric alkyl nitrite (R-ONO) due to the ambident nature of the nitrite ion. The ratio of these products is influenced by the structure of the alkyl halide and the reaction conditions.

The following is a representative experimental protocol adapted from Victor Meyer's original work and subsequent modifications.

-

In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl iodide and a slight excess of finely powdered silver nitrite in diethyl ether is prepared.

-

The mixture is gently heated under reflux for several hours.

-

After cooling, the precipitated silver iodide is removed by filtration.

-

The filtrate is then carefully distilled. The lower-boiling ethyl nitrite is collected first, followed by the higher-boiling nitroethane.

The Kornblum Reaction (1956)

In 1956, Nathan Kornblum and his research group introduced a more practical and economical method for the synthesis of primary and secondary nitroalkanes.[13][14] This reaction utilizes sodium nitrite (NaNO₂) in a polar aprotic solvent, most commonly dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to displace an alkyl halide or tosylate.

Reaction Scheme:

R-X + NaNO₂ --(DMF or DMSO)--> R-NO₂ + NaX (where X = I, Br, OTs)

The use of polar aprotic solvents is crucial as they solvate the cation (Na⁺) but not the anion (NO₂⁻), thereby increasing the nucleophilicity of the nitrite ion. This method generally provides good yields of nitroalkanes, particularly from primary and secondary alkyl halides.

The following protocol is based on the work of Kornblum and his coworkers.

-

To a stirred solution of sodium nitrite in dimethylformamide (DMF) in a three-necked flask fitted with a stirrer, thermometer, and dropping funnel, is added 1-iodopropane dropwise at a controlled temperature (e.g., room temperature).

-

The reaction mixture is stirred for a specified period (e.g., several hours to a day).

-

The mixture is then poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by distillation, and the resulting crude nitropropane is purified by fractional distillation under reduced pressure.

Quantitative Data on Nitroalkane Synthesis

The yields of nitroalkanes from the Victor Meyer and Kornblum reactions are dependent on the substrate and reaction conditions. The following table summarizes representative yields for the synthesis of various nitroalkanes.

| Synthesis Method | Alkyl Halide/Tosylate | Reagent | Solvent | Product | Yield (%) | Reference |

| Victor Meyer | Ethyl Iodide | AgNO₂ | Diethyl Ether | Nitroethane | ~40-50% | Historical Data |

| Victor Meyer | 1-Iodobutane | AgNO₂ | Diethyl Ether | 1-Nitrobutane | ~50-60% | Historical Data |

| Victor Meyer (aq.) | 1-Bromooctane | AgNO₂ | Water | 1-Nitrooctane | 85% | [15][16] |

| Victor Meyer (aq.) | 1,4-Diiodobutane | AgNO₂ | Water | 1,4-Dinitrobutane | 78% | [15][16] |

| Kornblum | 1-Iodooctane | NaNO₂ | DMF | 1-Nitrooctane | 55-62% | [13] |

| Kornblum | 2-Iodooctane | NaNO₂ | DMF | 2-Nitrooctane | 55-62% | [13] |

| Kornblum | Benzyl Bromide | NaNO₂ | DMF | Phenylnitromethane | ~60% | [13] |

| Kornblum | 1-Octyl Tosylate | TBAN | Toluene | 1-Nitrooctane | 61% | [17] |

| Kornblum | 2-Octyl Tosylate | TBAN | Toluene | 2-Nitrooctane | 41% | [17] |

Key Reactions of Nitroalkanes

The discovery of nitroalkanes was followed by the exploration of their reactivity, leading to the development of several named reactions that are fundamental in modern organic synthesis.

The Henry Reaction (Nitroaldol Reaction) (1895)

Discovered by Louis Henry, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or a ketone to form a β-nitro alcohol.[10][11] The reaction is a powerful tool for constructing new carbon-carbon bonds.

Reaction Scheme:

R¹R²CH-NO₂ + R³R⁴C=O --(Base)--> R¹R²C(NO₂)-C(OH)R³R⁴

The following is a general procedure for the Henry reaction.

-

To a solution of nitromethane and a catalytic amount of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., ethanol or water), benzaldehyde is added dropwise at a controlled temperature (e.g., 0-25 °C).

-

The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched by the addition of a weak acid (e.g., acetic acid).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude β-nitro alcohol can be purified by crystallization or column chromatography.

The Nef Reaction (1894)

The Nef reaction, discovered by John Ulric Nef, is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane salt (a nitronate) to an aldehyde or a ketone, respectively, with the concurrent formation of nitrous oxide (N₂O).[5][6][7][8][9]

Reaction Scheme:

[R¹R²C=NO₂]⁻Na⁺ + 2H⁺ → R¹R²C=O + N₂O + H₂O + Na⁺

A typical procedure for the Nef reaction is as follows:

-

2-Nitropropane is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of the nitronate.

-

The solution of the nitronate salt is added slowly to a cold, stirred solution of a strong mineral acid (e.g., sulfuric acid).

-

The reaction is often exothermic and accompanied by the evolution of nitrous oxide gas.

-

The resulting ketone (acetone in this case) can be isolated from the reaction mixture by distillation or extraction.

Visualizing the Chemistry of Nitroalkanes

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and chemistry of nitroalkane compounds.

Conclusion

The discovery of nitroalkane compounds by Victor Meyer in 1872 and the subsequent development of synthetic methods and characteristic reactions by pioneers like Kornblum, Henry, and Nef have had a profound and lasting impact on organic chemistry. From their initial synthesis via nucleophilic substitution to their application in powerful C-C bond-forming reactions, nitroalkanes have proven to be exceptionally versatile building blocks. The historical journey of nitroalkane chemistry showcases a remarkable progression of scientific inquiry, leading to the establishment of fundamental reactions that continue to be indispensable tools for chemists in academia and industry, particularly in the realm of drug discovery and development. The ongoing exploration of nitroalkane reactivity promises to unveil new synthetic strategies and further solidify their importance in modern organic synthesis.

References

- 1. scribd.com [scribd.com]

- 2. US3272874A - Production of nitroalkanes - Google Patents [patents.google.com]

- 3. riviste.fupress.net [riviste.fupress.net]

- 4. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 5. Nef Reaction [organic-chemistry.org]

- 6. Nef reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Nef reaction | PPTX [slideshare.net]

- 9. John Ulric Nef [chemistry.msu.edu]

- 10. Henry reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. History [advancionsciences.com]

- 13. researchgate.net [researchgate.net]

- 14. A one-pot amidation of primary nitroalkanes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08415F [pubs.rsc.org]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. The First Conversion of Primary Alkyl Halides to Nitroalkanes under Aqueous Medium [organic-chemistry.org]

- 17. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Applications of 3-Nitro-2-butanol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-butanol is a valuable and versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitro group on adjacent carbons, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of two stereocenters in 3-Nitro-2-butanol also makes it an important precursor for the stereoselective synthesis of complex targets. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of 3-Nitro-2-butanol.

Key Applications

The primary applications of 3-Nitro-2-butanol in organic synthesis revolve around three main transformations:

-

Synthesis of 3-Nitro-2-butanol via the Henry (Nitroaldol) Reaction: The carbon-carbon bond-forming Henry reaction is the most common method for the synthesis of β-nitro alcohols like 3-Nitro-2-butanol.[1]

-

Reduction of the Nitro Group to Synthesize 3-Amino-2-butanol: The nitro group can be readily reduced to a primary amine, providing access to valuable chiral β-amino alcohols, which are prevalent motifs in many pharmaceutical agents.[2]

-

Precursor to Vicinal Diamines: Through a nitro-Mannich (aza-Henry) reaction, 3-Nitro-2-butanol can be converted to β-nitroamines, which are precursors to 1,2-diamines, another important functional group in medicinal chemistry.[3]

Synthesis of 3-Nitro-2-butanol via the Henry Reaction

The Henry reaction provides a classical and effective method for synthesizing 3-Nitro-2-butanol from nitroethane and acetaldehyde.[1] The reaction is typically base-catalyzed and can be performed under various conditions to control diastereoselectivity.

Experimental Protocol: Diastereoselective Henry Reaction

This protocol describes a diastereoselective Henry reaction to produce 3-Nitro-2-butanol.

Materials:

-

Nitroethane

-

Acetaldehyde

-

Potassium Hydroxide (KOH)

-

Polystyrene-supported Tributylammonium Chloride (PsTBAC)

-

Deionized Water

-

Tetrahydrofuran (THF)

-

Ethyl Acetate (AcOEt)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of acetaldehyde (3.31 mmol) in a mixture of water (5 mL) and THF (0.5 mL), add nitroethane (3.63 mmol).

-

Add one drop of a 40% aqueous KOH solution and polystyrene-supported tributylammonium chloride (PsTBAC) (0.20 g, ca. 10 mol% of onium ions).

-

Stir the mixture at room temperature for 8 hours.

-